molecular formula C9H10BrClFN B1377356 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1432679-94-1

6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1377356
M. Wt: 266.54 g/mol
InChI Key: YXMGIICHJFYOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H10BrClFN and a molecular weight of 266.54 . It is used in scientific research due to its unique structural properties and reactivity.


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Another method involves the methylation of a compound with methyl iodide, which is then reduced with sodium borohydride .


Molecular Structure Analysis

The molecular structure of 6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride consists of a tetrahydroisoquinoline core with bromine and fluorine substituents .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 and a boiling point of 280.7±40.0 °C at 760 mmHg . The exact melting point is not available .

Scientific Research Applications

  • Medicinal Chemistry

    • THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
    • The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine 19 and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ 20 in 40% yield .
    • Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .
  • Fluorinated Isoquinolines

    • Fluorinated isoquinolines attract widespread attention as important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties .
    • A number of fluorinated isoquinolines have been synthesized .
    • Modern synthetic methodologies for fluorinated isoquinolines have been greatly developed during the last decade .
    • These approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF 3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .
  • Antibacterial Property

    • A novel compound (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1 H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline 131 was synthesized and evaluated for its antibacterial property against eight pathogenic bacterial strains .
    • The strains that were most susceptible to the action of compound 131 at 25 μg ml −1 were Staphylococcus .
  • Antimicrobial Activity

    • Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
    • Among the tested compounds, 9- (4- (2-oxopyrrolidin-1-yl)-2- (phenanthren-10-yl)quinoline-6-carbonitrile) (11) exhibited potent antimicrobial activity comparable to standard ciprofloxacin .
  • Anti-Inflammatory Agents

    • 4-Bromo-1-fluoro-2-nitrobenzene, a compound similar to “6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride”, is used in the synthesis of anti-inflammatory agents .
  • Agrochemical and Pharmaceutical Industries

    • Trifluoromethylpyridine (TFMP) and its derivatives, which are structurally similar to “6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride”, are used in the agrochemical and pharmaceutical industries .
    • The major use of TFMP derivatives is in the protection of crops from pests .
    • Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Sodium Channel Blocker

    • A compound similar to “6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride”, 6-bromo-1 H -benzo [ d ] [1,2,3]triazol-1-ol 2- (4-bromo-2-nitrophenylamino)-5-methylthiophene-3-carbonitrile dibenzoxazepine analog, is used as a potent sodium channel blocker .

properties

IUPAC Name

6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-7-3-6-1-2-12-5-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMGIICHJFYOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

1432679-94-1
Record name 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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